N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. It is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzohydrazide rings.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they can have a range of molecular and cellular effects .
Action Environment
The activity of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 4-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms on the benzothiazole and benzohydrazide rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide: Similar structure with a methoxy group instead of a fluorine atom.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-fluoro-2-furamide: Contains a furan ring instead of a benzohydrazide ring.
Uniqueness
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is unique due to its specific arrangement of fluorine atoms and the combination of benzothiazole and benzohydrazide rings.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-8-3-1-7(2-4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMPFTNLEOPKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.